1-N-Cbz-3-Oxo-pyrrolidine-2-carboxylic acid ethyl ester
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Overview
Description
“1-N-Cbz-3-Oxo-pyrrolidine-2-carboxylic acid ethyl ester” is a chemical compound with the CAS Number: 51814-18-7 . It has a molecular weight of 291.3 and its IUPAC name is 1-benzyl 2-ethyl 3-oxo-1,2-pyrrolidinedicarboxylate . It is a light yellow liquid and is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H17NO5/c1-2-20-14(18)13-12(17)8-9-16(13)15(19)21-10-11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D model of the compound.Physical and Chemical Properties Analysis
The physical form of “this compound” is a light yellow liquid . Its molecular formula is C15H17NO5 and it has a molecular weight of 291.3 .Scientific Research Applications
Synthesis and Stereochemistry
- Synthesis of Stereoisomers : 2-Oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid (AZABIC) methyl and ethyl esters have been synthesized from pyroglutamic esters, including all eight possible stereoisomers of this compound type (Mulzer, Schülzchen, & Bats, 2000).
Chemical Properties and Reactions
- Electroactive Properties : Carboxylated pyrrole and carbazole-containing monomers, including 1-N-Cbz-3-Oxo-pyrrolidine-2-carboxylic acid ethyl ester, have been synthesized and found electroactive when electropolymerized on a Pt electrode (Govindaraji et al., 2006).
- Quantum Chemical Analysis : Density Functional Theory (DFT) and quantum chemical calculations have been conducted on similar pyrrolidinone compounds, investigating their electronic properties (Bouklah et al., 2012).
Applications in Synthesis
- Intermediate in Anticoagulant Synthesis : This compound serves as an important intermediate in the synthesis of the anticoagulant, apixaban (Wang et al., 2017).
- Synthesis of Various Organic Compounds : It is used in the synthesis of a range of organic compounds, including enantiospecific syntheses of proline and its derivatives (Mazzini et al., 1998).
Molecular Studies
- Investigation of Molecular Properties : Substituted pyrrolidinones, similar to this compound, have been a subject of study for their molecular properties and potential applications in various fields (Bouklah et al., 2012).
Enzymatic Hydrolysis
- Key Chiral Intermediate : The compound is a chiral intermediate in producing (S)-α-ethyl-2-oxo-1-pyrrolidine acetic acid through ester hydrolase-catalyzed hydrolysis, which is significant in pharmaceutical applications (Huang et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
1-O-benzyl 2-O-ethyl 3-oxopyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-2-20-14(18)13-12(17)8-9-16(13)15(19)21-10-11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMLDSILQXQPCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CCN1C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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